molecular formula C19H21BrN2O3S B2877329 (E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448140-46-2

(E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2877329
CAS No.: 1448140-46-2
M. Wt: 437.35
InChI Key: GEQOTYABTQFWIN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Studies have explored the synthesis and reactions involving compounds with similar structural features, highlighting the diverse chemical reactivity and potential for creating valuable derivatives. For instance, the work by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on the synthesis and antimicrobial activity of new heterocycles based on sulfonamide pyrazole derivatives, showcasing the methodology for creating compounds with potential biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the study on the oxidation of sulfides to sulfoxides using a bromine complex demonstrates the chemical versatility and potential applications of such reactions in synthesizing sulfonyl-based compounds (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

Structural Analysis and Characterization

Research on the structural analysis of sulfonamide compounds, such as the study by Kumar et al. (2012), provides insights into the molecular conformation, highlighting the importance of intramolecular interactions and the stabilization of molecular structures (Kumar et al., 2012). These analyses are crucial for understanding the chemical behavior and potential reactivity of the compound .

Green Chemistry and Synthesis Optimization

Efforts to improve the synthesis processes of related compounds, focusing on green chemistry principles and optimization, are exemplified in the study on the modified synthesis of methanesulfonyl pyridine derivatives, which are intermediates in pharmaceutical manufacturing. This research emphasizes the importance of reducing waste and enhancing efficiency in chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

Properties

IUPAC Name

3-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-15-4-6-16(7-5-15)10-14-26(23,24)22-12-8-17(9-13-22)25-19-18(20)3-2-11-21-19/h2-7,10-11,14,17H,8-9,12-13H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQOTYABTQFWIN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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